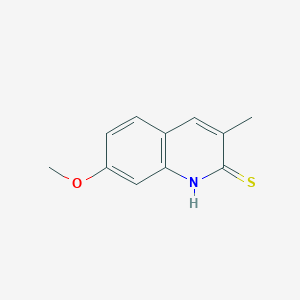

7-Methoxy-3-methylquinoline-2-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NOS |

|---|---|

Molecular Weight |

205.28 g/mol |

IUPAC Name |

7-methoxy-3-methyl-1H-quinoline-2-thione |

InChI |

InChI=1S/C11H11NOS/c1-7-5-8-3-4-9(13-2)6-10(8)12-11(7)14/h3-6H,1-2H3,(H,12,14) |

InChI Key |

MNNMKKIMRCFSPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)OC)NC1=S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methoxy-3-methylquinoline-2-thiol: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and a plausible synthetic route for 7-Methoxy-3-methylquinoline-2-thiol. While direct synthetic procedures for this specific compound are not extensively documented in publicly available literature, this guide outlines a robust and well-established two-step synthetic pathway. The methodologies are based on fundamental and widely applied organic reactions, namely the Knorr quinoline synthesis and a subsequent thionation reaction. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug development.

Chemical Structure

This compound is a heterocyclic compound featuring a quinoline core. The quinoline ring system is substituted with a methoxy group at the 7th position, a methyl group at the 3rd position, and a thiol group at the 2nd position. The thiol group at the 2-position can exist in tautomeric equilibrium with its thione form, 7-Methoxy-3-methylquinoline-2(1H)-thione. Quantum mechanical calculations on the parent quinoline-2-thiol/thione system predict the thione to be the major tautomer[1].

Caption: Chemical Structure of 7-Methoxy-3-methylquinolin-2-ol (precursor)

A precise, publicly available image for this compound is not available. The structure of the corresponding 2-ol is provided for foundational reference.

Proposed Synthesis

A reliable two-step synthesis is proposed for the preparation of this compound. The synthesis commences with the construction of the quinoline core via the Knorr quinoline synthesis, followed by the conversion of the resulting quinolin-2-one to the desired quinoline-2-thiol using a thionating agent.

Caption: Proposed Synthesis Workflow for this compound

Step 1: Synthesis of 7-Methoxy-3-methylquinolin-2-one

The first step involves the synthesis of the quinolin-2-one precursor via the Knorr quinoline synthesis. This reaction is a classic method for preparing 2-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-2-ones) from the acid-catalyzed cyclization of β-ketoanilides[2][3][4]. The requisite β-ketoanilide is formed in situ from the reaction of m-anisidine and ethyl 2-methylacetoacetate.

Experimental Protocol:

-

Formation of the β-ketoanilide: In a round-bottom flask equipped with a reflux condenser, equimolar amounts of m-anisidine and ethyl 2-methylacetoacetate are mixed.

-

The mixture is heated, typically at a temperature of 100-120 °C, for a period of 1-2 hours to facilitate the formation of the corresponding β-ketoanilide intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: After the formation of the anilide is complete, the reaction mixture is cooled. A dehydrating acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is carefully added.

-

The mixture is then heated to a temperature of approximately 100 °C for 30-60 minutes to induce cyclization.

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and cautiously poured onto crushed ice.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove any residual acid, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

| Parameter | Value | Reference |

| Reactants | m-Anisidine, Ethyl 2-methylacetoacetate | General Knowledge |

| Catalyst | Concentrated Sulfuric Acid or PPA | [2][4] |

| Reaction Temperature | 100-120 °C (Anilide formation), 100 °C (Cyclization) | General Knowledge |

| Reaction Time | 1.5 - 3 hours | General Knowledge |

| Typical Yield | 70-85% (for similar reactions) | Estimated |

| Melting Point | Not available | - |

| Appearance | Off-white to pale yellow solid | Estimated |

Step 2: Synthesis of this compound

The second step is the thionation of the carbonyl group of 7-Methoxy-3-methylquinolin-2-one to yield the target thiol. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a widely used and effective reagent for this transformation[5][6][7].

Experimental Protocol:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), 7-Methoxy-3-methylquinolin-2-one is dissolved in an anhydrous solvent such as toluene or tetrahydrofuran (THF) in a round-bottom flask.

-

Addition of Lawesson's Reagent: Lawesson's reagent (approximately 0.5 to 0.6 equivalents) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period of 2-6 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting residue is then purified. Purification can often be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Alternatively, the crude product can be triturated with a solvent in which the product is sparingly soluble to induce crystallization.

| Parameter | Value | Reference |

| Reactants | 7-Methoxy-3-methylquinolin-2-one, Lawesson's Reagent | [5][6] |

| Solvent | Anhydrous Toluene or THF | [7][8] |

| Reaction Temperature | Reflux | [6][8] |

| Reaction Time | 2-6 hours | [6] |

| Typical Yield | 80-95% (for similar reactions) | Estimated |

| Melting Point | Not available (Melting point of 2-Quinolinethiol is 174-176 °C) | [9][10] |

| Appearance | Yellow to orange solid | [10] |

Spectroscopic Data (Predicted)

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons on the quinoline ring, a singlet for the methoxy group protons (~3.9 ppm), a singlet for the methyl group protons (~2.3 ppm), and a broad singlet for the N-H proton of the thione tautomer (downfield). |

| ¹³C NMR | Resonances for the nine carbons of the quinoline ring system, the methoxy carbon, and the methyl carbon. A characteristic downfield signal for the C=S carbon (~180-200 ppm). |

| IR (KBr) | N-H stretching vibration (for the thione tautomer) around 3100-3400 cm⁻¹, C=S stretching vibration around 1100-1250 cm⁻¹. |

| Mass Spec (EI) | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₁NOS, MW: 205.28 g/mol ). |

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

m-Anisidine: Toxic and an irritant.

-

Ethyl 2-methylacetoacetate: Irritant.

-

Concentrated Sulfuric Acid/PPA: Highly corrosive.

-

Lawesson's Reagent: Harmful and has a strong, unpleasant odor. Handle in a fume hood.

-

Toluene/THF: Flammable and harmful.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.

References

- 1. growingscience.com [growingscience.com]

- 2. iipseries.org [iipseries.org]

- 3. synarchive.com [synarchive.com]

- 4. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lawesson's Reagent [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-Quinolinethiol 97 2637-37-8 [sigmaaldrich.com]

- 10. 2637-37-8 CAS MSDS (2-QUINOLINETHIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Spectroscopic data for 7-Methoxy-3-methylquinoline-2-thiol (NMR, IR, Mass Spec).

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 7-Methoxy-3-methylquinoline-2-thiol. Due to the limited availability of published data for this specific compound, this document presents a comprehensive analysis based on closely related structural analogs. The information herein is intended to serve as a valuable reference for the characterization and identification of this and similar quinoline derivatives.

Summary of Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound, compiled from analyses of analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| SH | ~ 13.0 - 14.0 | Broad Singlet | Thione tautomer proton, exchangeable with D₂O. |

| Aromatic CH | ~ 7.0 - 8.0 | Multiplets | Signals corresponding to the quinoline ring protons. |

| OCH₃ | ~ 3.9 | Singlet | Methoxy group protons. |

| CH₃ | ~ 2.5 | Singlet | Methyl group protons at the C3 position. |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Notes |

| C=S | ~ 175.0 - 185.0 | Thione carbon. |

| Aromatic C | ~ 110.0 - 160.0 | Carbons of the quinoline ring system. |

| OCH₃ | ~ 55.0 - 56.0 | Methoxy carbon. |

| CH₃ | ~ 15.0 - 20.0 | Methyl carbon at the C3 position. |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3000 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2970 - 2850 | Medium |

| C=S Stretch | 1200 - 1050 | Strong |

| C=C & C=N Stretch | 1620 - 1450 | Strong |

| C-O Stretch (Aryl Ether) | 1275 - 1200 | Strong |

Table 3: Mass Spectrometry (MS) Data

| Analysis Type | Expected [M+H]⁺ (m/z) | Notes |

| High-Resolution MS | Calculated: 206.0694 | For the molecular formula C₁₁H₁₁NOS. |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample would be prepared as a KBr pellet or analyzed as a thin film. The spectral data would be collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectra would be obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: Workflow for the Synthesis and Spectroscopic Characterization.

The Multifaceted Biological Activities of Quinoline-2-thiol Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, those featuring a thiol or thione group at the 2-position have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and other key biological activities of quinoline-2-thiol and its tautomeric form, quinoline-2(1H)-thione, derivatives. It aims to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug development endeavors.

Anticancer Activity: Targeting Key Signaling Pathways

Quinoline-2-thiol derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and Epidermal Growth Factor Receptor (EGFR) pathways.

A notable study by Nafie et al. investigated a series of 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile derivatives and evaluated their antiproliferative activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines.[1] Several of these compounds demonstrated potent cytotoxic effects, with IC50 values in the low micromolar range.[1]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 6-(quinolin-2-ylthio)pyridine derivatives.

| Compound | R | IC50 (μM) vs. MCF-7[1] | IC50 (μM) vs. A549[1] |

| 4d | 4-F | 8.12±0.65 | 7.5±0.53 |

| 4f | 4-Cl | 6.39±0.51 | 6.9±0.48 |

| 4g | 4-Br | 9.3±0.74 | 8.8±0.62 |

| Doxorubicin | - | 4.5±0.31 | 5.2±0.39 |

Signaling Pathway Inhibition

Molecular docking studies have suggested that these quinoline-2-thiol derivatives can act as inhibitors of the JAK/STAT signaling pathway, a crucial pathway for cell proliferation, differentiation, and apoptosis.[1] The proposed mechanism involves the downregulation of JAK2 and STAT3 gene expression.[1]

Below is a diagram illustrating the general JAK/STAT signaling pathway, which is a key target for these compounds.

Caption: The JAK/STAT signaling pathway and the inhibitory action of quinoline-2-thiol derivatives.

The EGFR signaling pathway is another critical target in cancer therapy. Its activation leads to cell proliferation, survival, and migration.

Caption: A simplified representation of the EGFR signaling cascade.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Quinoline-2-thiol derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[1]

Quantitative Antimicrobial Data

The antimicrobial efficacy of 6-(quinolin-2-ylthio)pyridine derivatives was evaluated by determining their minimum inhibitory concentration (MIC) against several microbial strains.

| Compound | R | MIC (μg/mL) vs. S. aureus[1] | MIC (μg/mL) vs. B. subtilis[1] | MIC (μg/mL) vs. E. coli[1] | MIC (μg/mL) vs. C. albicans[1] |

| 4a | H | 12.5 | 25 | 25 | 12.5 |

| 4b | 4-OCH3 | 6.25 | 12.5 | 12.5 | 6.25 |

| 4d | 4-F | 6.25 | 6.25 | 12.5 | 6.25 |

| 4e | 2-Cl | 12.5 | 6.25 | 6.25 | 12.5 |

| Ampicillin | - | 6.25 | 12.5 | 6.25 | - |

| Clotrimazole | - | - | - | - | 6.25 |

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the key biological assays are provided below.

Synthesis of 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile Derivatives

General Procedure: [1]

-

A mixture of quinoline-2-thione (1 mmol), an appropriate aromatic aldehyde (1 mmol), and malononitrile (2 mmol) is prepared in absolute ethanol (20 mL).

-

A catalytic amount of sodium hydroxide is added to the mixture.

-

The reaction mixture is refluxed for a specified period (typically 4-6 hours), with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The formed solid product is collected by filtration, washed with cold ethanol, and then dried.

-

The crude product is recrystallized from an appropriate solvent (e.g., ethanol or a mixture of DMF and water) to yield the pure derivative.

Caption: Workflow for the synthesis of 6-(quinolin-2-ylthio)pyridine derivatives.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3]

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[3]

-

Compound Treatment: The cells are then treated with various concentrations of the quinoline-2-thiol derivatives and incubated for an additional 48 hours.

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.[3]

-

Formazan Solubilization: The medium is removed, and 100-150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2][3]

-

Absorbance Measurement: The plate is shaken for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.[2]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]

Protocol:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). The final concentration is typically adjusted to 5 x 10^5 CFU/mL.

-

Serial Dilution of Compounds: The quinoline-2-thiol derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth is assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The diverse biological activities of quinoline-2-thiol derivatives, particularly their potent anticancer and antimicrobial properties, underscore their significance as a valuable scaffold in drug discovery. The ability of these compounds to target key signaling pathways like JAK/STAT highlights a promising avenue for the development of targeted therapies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as to improve their pharmacokinetic profiles. Further elucidation of their mechanisms of action and in vivo efficacy studies are critical next steps in translating the therapeutic potential of these promising compounds into clinical applications.

References

- 1. Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. bds.berkeley.edu [bds.berkeley.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 7-Methoxy-3-methylquinoline-2-thiol: A Preliminary Research Report and Literature Review on Structurally Related Compounds

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides an in-depth technical overview of the potential therapeutic applications of quinoline-based compounds structurally related to 7-Methoxy-3-methylquinoline-2-thiol. Due to a scarcity of publicly available research on the specified molecule, this report focuses on the synthesis, biological activities, and mechanisms of action of analogous quinoline-2-thiols and 7-methoxyquinoline derivatives. The information presented herein is intended to serve as a foundational guide for researchers interested in the therapeutic potential of this class of compounds, highlighting promising areas for future investigation. All quantitative data from cited studies are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific principles.

Introduction

Quinoline and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] These compounds are integral to the structure of numerous natural products and synthetic drugs, exhibiting therapeutic potential across various domains including oncology, infectious diseases, and neurodegenerative disorders.[2][3] The functionalization of the quinoline scaffold allows for the fine-tuning of its biological properties, making it a versatile platform for drug discovery.[4]

This report specifically addresses the potential of this compound. However, a comprehensive literature search revealed a lack of specific data on this exact compound. Therefore, this document will focus on closely related analogues, namely quinoline-2-thiol/thione derivatives and various 7-methoxyquinoline derivatives, to extrapolate potential therapeutic applications and guide future research. The quinoline-2-thiol moiety exists in tautomeric equilibrium with quinoline-2(1H)-thione, with the thione form being predominant.[5][6] This structural feature is critical for its chemical reactivity and biological interactions.

Synthesis of Quinoline-2-thiol Derivatives

The synthesis of quinoline-2-thiones, the predominant tautomer of quinoline-2-thiols, can be achieved through various synthetic routes. A common and efficient method involves the deoxygenative C-H functionalization of quinoline-N-oxides.

General Experimental Protocol: Synthesis of Quinoline-2-thiones from Quinoline-N-Oxides

A recently developed method provides a metal-free approach to synthesize quinoline-2-thiones from readily available quinoline-N-oxides and thiourea.[7]

Materials:

-

Quinoline-N-oxide derivative

-

Thiourea

-

Triflic anhydride (Tf₂O)

-

Acetonitrile (MeCN)

Procedure:

-

To a solution of the quinoline-N-oxide (1.0 mmol) in acetonitrile (5 mL), add thiourea (1.5 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triflic anhydride (2.0 mmol) to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired quinoline-2-thione.

This method is noted for its high regioselectivity and tolerance of various functional groups, offering good to high yields.[7]

Potential Therapeutic Applications

Based on the biological activities of structurally similar compounds, this compound could potentially exhibit anticancer and antimicrobial properties.

Anticancer Activity

Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[4] The presence of a methoxy group and the quinoline core are features found in several compounds with demonstrated cytotoxic activity against various cancer cell lines.

For instance, a novel quinoline derivative, compound 91b1, has shown significant anticancer effects both in vitro and in vivo, potentially by downregulating the Lumican gene.[8] Other studies on 4-anilinoquinoline derivatives have demonstrated potent antiproliferative activities against HeLa and BGC823 cell lines, with some compounds showing superior activity to the known EGFR inhibitor, gefitinib.[9] Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), another quinoline derivative, exhibits anticancer activity by inhibiting the proteasome and inducing apoptosis.[10]

Hypothetical Signaling Pathway for Anticancer Activity:

Given that many quinoline derivatives target receptor tyrosine kinases like EGFR, a potential mechanism of action for a novel quinoline compound could involve the inhibition of the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[4]

Quantitative Data on Anticancer Activity of Related Quinoline Derivatives:

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 8-Hydroxyquinoline-5-sulfonamides | C-32 (Melanoma) | 1.8 - 4.5 | [11] |

| MDA-MB-231 (Breast) | 2.6 - 19.4 | [11] | |

| A549 (Lung) | 2.1 - 5.8 | [11] | |

| 7-chloro-4-quinolinylhydrazones | SF-295 (CNS) | 0.314 - 4.65 (µg/cm³) | [12] |

| HCT-8 (Colon) | 0.314 - 4.65 (µg/cm³) | [12] | |

| HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³) | [12] |

Antimicrobial Activity

The quinoline scaffold is the basis for the quinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[13] The introduction of a methoxy group at the 7-position has been explored for its potential to enhance antimicrobial activity.

A study on 7-methoxyquinoline derivatives bearing a sulfonamide moiety demonstrated their efficacy against various pathogenic microbes responsible for urinary tract infections.[13][14] Another quinoline derivative, HT61, has shown effectiveness in reducing the viability of Staphylococcus aureus biofilms.[15]

Quantitative Data on Antimicrobial Activity of Related 7-Methoxyquinoline Derivatives:

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(thiazol-2-yl)benzenesulfonamide (3l) | E. coli | 7.812 | [14] |

| C. albicans | 31.125 | [14] | |

| 6-methoxyquinoline-3-carbonitrile derivative (7b) | Gram-positive strains | - | [16] |

| 6-methoxyquinoline-3-carbonitrile derivative (9c) | Gram-positive strains | - | [16] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial activity. The broth microdilution method is a standard procedure.

Materials:

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Test compound stock solution (e.g., in DMSO)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin, amphotericin B)

-

Negative control (broth only)

Procedure:

-

Dispense 100 µL of sterile broth into each well of a 96-well plate.

-

Create a two-fold serial dilution of the test compound by adding 100 µL of the stock solution to the first well and transferring 100 µL to subsequent wells, discarding the final 100 µL from the last well in the series.

-

Prepare the microbial inoculum by diluting the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 10 µL of the diluted inoculum to each well containing the test compound and control wells.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental data on this compound is currently unavailable, the extensive research on structurally related quinoline derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the quinoline-2-thiol and 7-methoxy moieties suggests that this compound could possess significant anticancer and/or antimicrobial properties.

Future research should focus on the following areas:

-

Chemical Synthesis and Characterization: The development of a reliable and scalable synthetic route for this compound is the first critical step.

-

In Vitro Screening: The synthesized compound should be screened against a panel of cancer cell lines and pathogenic microbes to determine its cytotoxic and antimicrobial activities, respectively.

-

Mechanism of Action Studies: Should promising activity be identified, further studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues will help in identifying the key structural features required for optimal biological activity and could lead to the development of more potent and selective therapeutic candidates.

This report serves as a foundational resource to stimulate and guide such research endeavors. The compiled data and methodologies from studies on analogous compounds offer a clear and promising path forward for exploring the therapeutic potential of this compound.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]

- 8. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. mdpi.com [mdpi.com]

- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 13. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Mechanism of action for 7-Methoxy-3-methylquinoline-2-thiol.

An In-depth Technical Guide on the Core Mechanism of Action for 7-Methoxy-3-methylquinoline-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific compound this compound is limited in publicly available literature. This guide, therefore, extrapolates its likely mechanism of action based on extensive research on structurally similar quinoline derivatives, particularly those bearing methoxy, methyl, and thiol or thio-ether functionalities.

Executive Summary

Quinoline scaffolds are a cornerstone in the development of novel anticancer therapeutics due to their versatile biological activities. This compound, a quinoline derivative, is postulated to exert its anticancer effects through a multi-targeted mechanism. Drawing from evidence on analogous compounds, its primary modes of action are likely to involve the inhibition of the PI3K/Akt/mTOR signaling pathway , the induction of apoptosis through mitochondrial-dependent pathways, and cell cycle arrest , primarily at the G2/M phase, via inhibition of tubulin polymerization. The presence of the 2-thiol group may confer additional mechanistic features, such as the chelation of essential metal ions or modulation of cellular redox homeostasis, contributing to its overall cytotoxic profile.

Proposed Core Mechanisms of Action

The anticancer activity of quinoline derivatives is typically not attributed to a single mode of action but rather to a synergistic interplay of multiple cellular effects.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and angiogenesis. Its deregulation is a common feature in many human cancers, making it a prime target for anticancer drug development. Numerous quinoline derivatives have been identified as potent inhibitors of this pathway.

This compound is hypothesized to inhibit the phosphorylation of key kinases in this pathway, such as Akt and mTOR. By doing so, it would block downstream signaling, leading to a decrease in cell proliferation and survival. Some quinoline-based compounds have demonstrated dual inhibition of mTORC1 and mTORC2, which effectively shuts down the entire mTOR kinase-dependent functions and prevents the feedback activation of the PI3K/Akt pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents, including numerous quinoline derivatives, exert their therapeutic effect by inducing apoptosis in cancer cells. This is often achieved through the intrinsic (mitochondrial) pathway.

The proposed mechanism involves the compound inducing mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential. This leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases (like caspase-9 and caspase-3), ultimately leading to cellular disassembly. This process is often accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. The thiol group in the target compound could also contribute by generating reactive oxygen species (ROS), which can trigger oxidative stress and further promote apoptosis.

Cell Cycle Arrest via Tubulin Polymerization Inhibition

The cell cycle is a tightly regulated process that governs cell division. A common strategy for anticancer drugs is to disrupt this cycle, leading to cell death. Quinoline derivatives have been shown to cause cell cycle arrest, frequently in the G2/M phase. This arrest is often a consequence of interference with the mitotic spindle, which is composed of microtubules.

Microtubules are dynamic polymers of α- and β-tubulin subunits. Their proper formation and disassembly are essential for chromosome segregation during mitosis. It is proposed that this compound, like other quinoline-based agents, binds to the colchicine-binding site on β-tubulin. This binding inhibits tubulin polymerization, disrupting microtubule dynamics, which activates the spindle assembly checkpoint and halts the cell cycle at the G2/M phase, ultimately triggering apoptosis.

Quantitative Data Presentation

The following table summarizes the cytotoxic activity (IC50 values) of various quinoline derivatives against several human cancer cell lines, providing a comparative basis for the potential potency of this compound.

| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Docetaxel Analogue (6c) | MCF-7-MDR (Breast) | 0.0088 | |

| 2-Arylquinoline (13) | HeLa (Cervical) | 8.3 | |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 10 (24h), 7.5 (48h) | |

| Quinoline-Chalcone Hybrid (9j) | A549 (Lung) | 1.91 | |

| Quinoline-Chalcone Hybrid (9j) | K-562 (Leukemia) | 5.29 | |

| Quinoline-Amidrazone Hybrid (10d) | A549 (Lung) | 43.1 | |

| Quinoline-Amidrazone Hybrid (10g) | MCF-7 (Breast) | 59.1 | |

| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine | HL-60 (Leukemia) | 0.064 (mTOR inhibition) | |

| Pyrido[2,3-d]pyrimidine-quinoline (16) | MCF-7 (Breast) | 6.2 | |

| 2-Styrylquinoline Derivative | HCT 116 (Colon) | Varies (p53-independent) |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanisms of action described above.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Culture cells to 70-80% confluency and treat with the IC50 concentration of the compound for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase indicates cell cycle arrest.

Apoptosis Detection (Annexin V-FITC/PI Assay)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the cells immediately by flow cytometry.

An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxy-3-methylquinoline-2-thiol

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 7-Methoxy-3-methylquinoline-2-thiol. Due to the limited availability of direct experimental data for this specific molecule, this document outlines predicted values, proposes a synthetic route, details standard experimental protocols for property determination, and describes expected analytical characterizations. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related quinoline-2-thiol derivatives.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values have been estimated based on computational models and data from structurally similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₁NOS |

| Molecular Weight | 205.28 g/mol |

| Melting Point | 180-190 °C |

| Boiling Point | ~380-400 °C |

| pKa | 9.5 - 10.5 |

| LogP | 2.5 - 3.5 |

| Aqueous Solubility | Low |

Proposed Synthesis

A plausible synthetic route for this compound involves the reaction of the corresponding 7-methoxy-3-methylquinoline N-oxide with a sulfur source, such as thiourea, in the presence of an activating agent like triflic anhydride. This method is a known general procedure for the synthesis of quinoline-2-thiones (the tautomeric form of quinoline-2-thiols).

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.

Solubility Determination

The solubility of the compound in various solvents can be determined as follows:

-

To a series of vials, add a small, weighed amount of this compound.

-

To each vial, add a known volume of a different solvent (e.g., water, ethanol, DMSO, acetone).

-

The mixtures are agitated at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration:

-

A solution of the compound in a suitable solvent (e.g., a water/organic co-solvent mixture) is prepared.

-

A standardized solution of a strong base (e.g., NaOH) is incrementally added to the solution.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted, and the pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis

The structural confirmation of this compound would rely on a combination of spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system, a singlet for the methoxy group protons, and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the positions of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to all eleven carbon atoms in the molecule. The chemical shifts of the carbons in the quinoline ring will be characteristic of this heterocyclic system, with the carbon bearing the thiol group showing a distinct downfield shift.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and C-O stretching of the methoxy group. A broad absorption in the region of 2550-2600 cm⁻¹ would be indicative of the S-H stretch of the thiol group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 205.28). The fragmentation pattern will be characteristic of the quinoline ring and will involve losses of fragments such as CH₃, OCH₃, and SH.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Figure 2: General workflow for synthesis and characterization.

Potential Biological Activity

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a thiol group at the 2-position of the quinoline ring can significantly influence its biological profile. Thiol-containing compounds are known to interact with various biological targets, including enzymes and receptors. Therefore, this compound could be a promising candidate for further investigation in drug discovery programs. However, specific biological activity for this compound has not yet been reported and would require experimental evaluation.

An In-depth Technical Guide to the Solubility and Stability of 7-Methoxy-3-methylquinoline-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide based on established scientific principles for the analysis of quinoline and thiol-containing compounds. As of the date of this publication, specific experimental data for the solubility and stability of 7-Methoxy-3-methylquinoline-2-thiol is not publicly available. The experimental protocols described herein are therefore provided as a comprehensive roadmap for the investigation of this molecule.

Introduction

This compound is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives. The presence of a thiol group at the 2-position and methoxy and methyl groups at the 7 and 3 positions, respectively, suggests a unique physicochemical profile that warrants thorough investigation for its potential applications in drug discovery and development. Understanding the solubility and stability of this compound is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent.

This guide outlines the recommended experimental protocols for determining the aqueous and solvent solubility, as well as the stability of this compound under various stress conditions, including pH, temperature, light, and oxidative stress.

Physicochemical Properties (Predicted)

While experimental data is not available, a preliminary understanding of the compound's properties can be inferred from its structure. The quinoline ring system provides a degree of aromaticity and rigidity. The methoxy group is an electron-donating group that can influence the electron density of the aromatic system, and the methyl group adds lipophilicity. The thiol group is ionizable and susceptible to oxidation, which will be a key factor in both its solubility and stability.

Solubility Assessment

The solubility of a compound is a crucial parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Both thermodynamic and kinetic solubility are important to assess.

Proposed Thermodynamic Solubility Studies

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for this determination.

Table 1: Proposed Thermodynamic Solubility Experiments

| Parameter | Conditions | Method | Analytical Technique |

| Aqueous Solubility (pH 7.4) | Phosphate-buffered saline (PBS), 25°C and 37°C | Shake-flask method | HPLC-UV |

| pH-Solubility Profile | Buffers ranging from pH 2 to 10, 25°C | Shake-flask method | HPLC-UV |

| Solvent Solubility | Methanol, Ethanol, DMSO, Acetonitrile, etc. | Shake-flask method | HPLC-UV |

Proposed Kinetic Solubility Studies

Kinetic solubility is a measure of how quickly a compound dissolves from a solid form, often from a DMSO stock solution, and is relevant for high-throughput screening applications.

Table 2: Proposed Kinetic Solubility Experiments

| Parameter | Conditions | Method | Analytical Technique |

| Kinetic Aqueous Solubility | PBS (pH 7.4), 25°C | Turbidimetric/Nephelometric assay | Nephelometer/Plate Reader |

Stability Assessment

Stability testing is essential to understand the degradation pathways of a compound and to determine its shelf-life. Forced degradation studies are performed to accelerate this process.

Proposed Forced Degradation Studies

These studies expose the compound to harsh conditions to identify potential degradation products and pathways.

Table 3: Proposed Forced Degradation (Stress Testing) Conditions

| Stress Condition | Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M HCl, 60°C | To assess stability in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH, 60°C | To assess stability in basic conditions. |

| Oxidation | 3% H₂O₂, Room Temperature | To evaluate susceptibility to oxidation. |

| Thermal Degradation | 80°C (solid and solution) | To determine heat stability. |

| Photostability | ICH Q1B compliant light source (UV and visible) | To assess light sensitivity.[1][2] |

Experimental Protocols

Thermodynamic Solubility Protocol (Shake-Flask Method)

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., PBS pH 7.4) in a glass vial.

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

Kinetic Solubility Protocol (Turbidimetric Method)

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Add a fixed volume of aqueous buffer (e.g., PBS pH 7.4) to each well.

-

Incubate the plate at room temperature for a set period (e.g., 2 hours).

-

Measure the turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm). The concentration at which precipitation is first observed is the kinetic solubility.[3]

Forced Degradation Protocol

-

Prepare solutions of this compound in the respective stress condition media (as outlined in Table 3).

-

For photostability, expose the solid compound and its solution to a calibrated light source as per ICH Q1B guidelines.[1][2] A dark control should be run in parallel.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.

-

Neutralize the samples if necessary (for acid and base hydrolysis).

-

Analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.

Visualizations

Proposed Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Proposed Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation (Stress Testing) Studies.

Potential Degradation Pathway: Oxidation of the Thiol Group

Given the presence of the thiol group, oxidation is a likely degradation pathway.

Caption: Potential Oxidative Degradation Pathway of the Thiol Moiety.

Conclusion

While specific data for this compound is not yet available, this guide provides a robust framework for its comprehensive solubility and stability characterization. The outlined protocols are based on industry-standard methodologies and are designed to generate the critical data required for the advancement of this compound in the drug discovery and development pipeline. The successful execution of these studies will provide a clear understanding of the compound's physicochemical properties, enabling informed decisions for formulation, preclinical, and clinical development.

References

- 1. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 3. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Background of Quinoline Thiols

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, synthesis, and fundamental properties of quinoline thiols. Tailored for researchers, scientists, and professionals in drug development, this document consolidates historical context, detailed experimental protocols, and key physicochemical data to serve as a comprehensive resource on this important class of heterocyclic compounds.

Introduction: The Emergence of a Privileged Structure

The quinoline scaffold, a fusion of a benzene and a pyridine ring, has long been recognized as a "privileged structure" in medicinal chemistry, owing to its presence in numerous natural products and synthetic drugs.[1] First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline itself laid the groundwork for the development of a vast array of derivatives with diverse biological activities.[2] The introduction of a thiol group onto the quinoline ring system gives rise to quinoline thiols, a class of compounds with unique chemical reactivity and a broad spectrum of applications, from analytical reagents to precursors for novel therapeutic agents. This guide delves into the historical milestones of their discovery and the foundational chemistry that underpins their modern applications.

Historical Background and Key Discoveries

The exploration of quinoline thiols began in the early 20th century, with the synthesis of 8-mercaptoquinoline (also known as thiooxine) by Edinger in 1908 standing as a significant milestone.[3] This discovery paved the way for further investigation into the synthesis and properties of other isomers, most notably 2-mercaptoquinoline. Early synthetic methods were often arduous, but laid the essential groundwork for the more efficient protocols developed in subsequent decades. A notable advancement in the synthesis of 8-mercaptoquinoline was the development of methods involving the reduction of quinoline-8-sulfonyl chloride, which offered a more direct route to the desired product compared to earlier multi-step procedures.[3]

Physicochemical Properties of Quinoline Thiols

The position of the thiol group on the quinoline ring significantly influences the physicochemical properties of the resulting isomer. This, in turn, affects their biological activity, reactivity, and potential applications. A comparative summary of the key properties of 2-mercaptoquinoline and 8-mercaptoquinoline is presented below.

| Property | 2-Mercaptoquinoline | 8-Mercaptoquinoline |

| Molecular Formula | C₉H₇NS | C₉H₇NS |

| Molar Mass | 161.22 g/mol | 161.22 g/mol |

| Appearance | Yellow to orange powder | Anhydrous: Blue liquid; Dihydrate: Red solid |

| Melting Point | 174-176 °C | 58.5 °C (dihydrate) |

| Boiling Point | 178 °C (at 0.5 Torr) | 296 °C |

| pKa | 10.21 | Not explicitly found |

| Water Solubility | 50 g/L at 20°C | Soluble (as hydrochloride salt) |

| Solubility in Organic Solvents | Soluble in ethanol | Soluble in ethanol |

Table 1: Comparative Physicochemical Properties of 2- and 8-Mercaptoquinoline.

A crucial aspect of the chemistry of quinoline thiols, particularly the 2- and 4-isomers, is their existence in a tautomeric equilibrium with their corresponding thione forms.[4] Spectroscopic evidence, including UV-Vis and NMR data, confirms that the thione tautomer is often the major species in solution.[4][5] This tautomerism plays a critical role in their reactivity and complexation behavior.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the synthesis and further investigation of quinoline thiols. The following sections provide step-by-step methodologies for the preparation of two key isomers.

Synthesis of 8-Mercaptoquinoline

The synthesis of 8-mercaptoquinoline is commonly achieved through the reduction of quinoline-8-sulfonyl chloride.

Step 1: Preparation of Quinoline-8-sulfonyl Chloride [3][6]

-

In a flask, combine quinoline with chlorosulfonic acid.

-

Heat the mixture, typically in the range of 100-160°C, until the quinoline is consumed, yielding a mixture of sulfonated and chlorosulfonated quinoline.

-

React this mixture with thionyl chloride, with or without the presence of dimethylformamide (DMF), at a temperature of 50°C or higher.

-

After the reaction is complete, pour the reaction mixture into ice water to precipitate the quinoline-8-sulfonyl chloride.

-

Isolate the solid product by filtration. The crude product can be purified by recrystallization.

Step 2: Reduction of Quinoline-8-sulfonyl Chloride to 8-Mercaptoquinoline [3]

-

Dissolve quinoline-8-sulfonyl chloride in anhydrous ether in a three-necked round-bottom flask equipped with a stirrer and a condenser.

-

Cool the solution in an ice-water bath.

-

Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride, to the stirred solution. An excess of the reducing agent is typically used.

-

After the addition is complete, decompose the intermediate complex by the careful addition of water.

-

Filter the mixture to remove inorganic salts.

-

Evaporate the ether from the filtrate to obtain the crude 8-mercaptoquinoline. The product can be purified by recrystallization to yield the dihydrate as red needles.

Synthesis of 2-Mercaptoquinoline-3-carbaldehyde

This protocol outlines a common method for the synthesis of a 2-mercaptoquinoline derivative, starting from the corresponding 2-chloroquinoline.[7]

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde [7]

-

Add phosphorus oxychloride dropwise to DMF at 0-5°C.

-

Stir the mixture for approximately 5 minutes.

-

Add acetanilide to the solution and heat at 75-80°C for 8 hours.

-

Cool the reaction mixture to room temperature and pour it into crushed ice with stirring.

-

Collect the resulting pale yellow precipitate by filtration, wash with water, and dry. The crude product can be recrystallized from ethyl acetate.

Step 2: Conversion to 2-Mercaptoquinoline-3-carbaldehyde [7]

-

Dissolve 2-chloroquinoline-3-carbaldehyde in dry DMF.

-

Add powdered sodium sulfide to the solution and stir at room temperature for 1-2 hours.

-

Upon completion of the reaction (monitored by TLC), pour the reaction mixture into ice-water.

-

Acidify the mixture with acetic acid.

-

Collect the product by filtration, wash thoroughly with water, and dry.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key synthetic pathways and chemical principles.

Caption: Synthetic pathway for 8-mercaptoquinoline.

Caption: Synthesis of a 2-mercaptoquinoline derivative.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. growingscience.com [growingscience.com]

- 5. researchgate.net [researchgate.net]

- 6. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

Analogues and Derivatives of 7-Methoxy-3-methylquinoline-2-thiol: A Technical Guide for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This technical guide focuses on the analogues and derivatives of 7-Methoxy-3-methylquinoline-2-thiol, a specific quinoline structure with potential for further investigation in drug discovery. While direct experimental data on this precise molecule is limited in publicly available literature, this document provides a comprehensive overview based on established knowledge of related quinoline chemistry and pharmacology. It outlines plausible synthetic routes, potential biological activities with a focus on anticancer applications, detailed experimental protocols for synthesis and evaluation, and visual representations of relevant signaling pathways and experimental workflows. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this class of compounds.

Introduction

Quinoline and its derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] The substitution pattern on the quinoline ring system plays a crucial role in modulating their pharmacological effects. The presence of a methoxy group at the 7-position, a methyl group at the 3-position, and a thiol group at the 2-position suggests a unique electronic and steric profile for this compound, making its analogues and derivatives intriguing candidates for drug development. This guide will extrapolate from the rich chemistry of quinolines to provide a detailed technical overview for the exploration of this specific scaffold.

Proposed Synthesis of the Core Scaffold

While a specific synthesis for this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be proposed based on well-established quinoline synthesis methodologies. A potential approach involves a multi-step synthesis culminating in the formation of the desired quinoline-2-thiol.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the quinoline ring, followed by the introduction or modification of the functional groups. The quinoline-2-thiol can exist in tautomeric equilibrium with its quinoline-2(1H)-thione form. The thione is often the more stable tautomer.[3] The synthesis could be approached via the construction of a substituted quinoline N-oxide, which can then be converted to the corresponding quinoline-2-thione.

Proposed Synthetic Pathway

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 7-Methoxy-3-methylquinoline

The core quinoline scaffold can be synthesized using a classic method such as the Doebner-von Miller reaction.[4] This involves the reaction of an aniline (m-anisidine) with an α,β-unsaturated carbonyl compound (crotonaldehyde) in the presence of an acid catalyst and an oxidizing agent.

Step 2: N-Oxidation of the Quinoline Ring

The resulting 7-methoxy-3-methylquinoline can be oxidized to its corresponding N-oxide. This is a common transformation in quinoline chemistry, often achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).

Step 3: Thionation to Yield the Quinoline-2-thiol

The quinoline N-oxide can then be converted to the desired this compound (or its thione tautomer). A modern and efficient method for this transformation is the deoxygenative C-H/C-S functionalization of quinoline N-oxides with thiourea, activated by an agent like triflic anhydride.[5] Alternatively, Lawesson's reagent can be used for the thionation of a corresponding quinolinone precursor.

Potential Biological Activities and Signaling Pathways

Based on the extensive research into quinoline derivatives, analogues of this compound are likely to exhibit significant biological activity, particularly as anticancer agents. Many quinoline-based compounds exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1][6][7]

Kinase Inhibition

A primary mechanism of action for many anticancer quinoline derivatives is the inhibition of protein kinases.[1][8] These enzymes play a central role in signal transduction pathways that are often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Many quinoline derivatives have been developed as inhibitors of EGFR and VEGFR tyrosine kinases, which are crucial for tumor growth and angiogenesis.[7][9]

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Several quinoline-based molecules have been shown to inhibit components of this pathway, such as PI3K and mTOR.[7][8]

The following diagram illustrates the potential intervention points of quinoline derivatives in these key signaling pathways:

Caption: Potential signaling pathways targeted by quinoline derivatives.

Quantitative Data from Analogous Compounds

While specific data for this compound is unavailable, the following table summarizes the anticancer activity of structurally related quinoline derivatives against various cancer cell lines. This data provides a benchmark for the potential potency of the target compound's analogues.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-chalcone hybrids | Colon (Caco-2) | 2.5 - 5.0 | [6] |

| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | Leukemia (HL-60) | < 1.8 | [10] |

| 2-Arylquinolines | Cervical (HeLa) | 8.3 | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments that would be required to synthesize and evaluate analogues and derivatives of this compound.

General Synthesis of Quinoline-2-thiones from Quinoline N-Oxides

This protocol is adapted from a method for the deoxygenative C-H functionalization of quinoline N-oxides.[5]

Materials:

-

Substituted Quinoline N-oxide (1.0 mmol)

-

Thiourea (2.0 mmol)

-

Triflic anhydride (2.0 mmol)

-

Acetonitrile (MeCN), anhydrous (10 mL)

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

To a solution of the quinoline N-oxide in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon), add thiourea.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triflic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (e.g., by Thin Layer Chromatography).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Caption: General experimental workflow for the synthesis of quinoline-2-thiol derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compound stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing for the formation of formazan crystals.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. growingscience.com [growingscience.com]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]

- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 9. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

7-Methoxy-3-methylquinoline-2-thiol CAS number and identifiers.

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 7-Methoxy-3-methylquinoline-2-thiol is not a commercially available substance and does not have an assigned CAS number based on available records. This guide provides postulated identifiers, a proposed synthetic route, and representative experimental data based on analogous, structurally similar compounds.

Core Identifiers and Physicochemical Properties

Due to the absence of experimental data for the target compound, the following table summarizes its postulated chemical identifiers and predicted physicochemical properties.

| Identifier Type | Value |

| IUPAC Name | 7-Methoxy-3-methyl-1H-quinoline-2-thione |

| Synonyms | This compound |

| Molecular Formula | C₁₁H₁₁NOS |

| Molecular Weight | 205.28 g/mol |

| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C=C2C)S |

| InChI Key | (Predicted) |

| CAS Number | Not Assigned |

Note: The thiol-thione tautomerism is a key characteristic of 2-mercaptoquinolines. The thione form is generally considered the more stable tautomer.

Proposed Synthesis

A plausible and efficient two-step synthetic pathway for this compound is proposed, commencing with the synthesis of the corresponding 2-quinolinone precursor, followed by a thionation reaction.

Step 1: Synthesis of 7-Methoxy-3-methylquinolin-2(1H)-one

A common and effective method for the synthesis of 2-quinolinones is the Conrad-Limpach synthesis. This involves the condensation of an aniline with a β-ketoester.

Experimental Protocol:

-

Reaction Setup: A mixture of m-anisidine (1.0 eq.) and ethyl acetoacetate (1.1 eq.) in ethanol is stirred at room temperature.

-

Condensation: The reaction mixture is heated to reflux for 4-6 hours to facilitate the formation of the intermediate ethyl 3-((3-methoxyphenyl)amino)but-2-enoate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: The solvent is removed under reduced pressure. The resulting crude intermediate is added portion-wise to a pre-heated high-boiling point solvent, such as diphenyl ether, at approximately 250 °C. This promotes the thermal cyclization to form 7-methoxy-3-methylquinolin-2(1H)-one.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with an equal volume of hexane, and the precipitated product is collected by filtration. The crude product is then washed with hexane and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 2: Thionation of 7-Methoxy-3-methylquinolin-2(1H)-one

The conversion of the carbonyl group of the 2-quinolinone to a thiocarbonyl is effectively achieved using Lawesson's reagent.

Experimental Protocol:

-

Reaction Setup: 7-Methoxy-3-methylquinolin-2(1H)-one (1.0 eq.) and Lawesson's reagent (0.5 eq.) are suspended in a dry, inert solvent such as toluene or xylene under an inert atmosphere (e.g., nitrogen or argon).

-

Thionation: The reaction mixture is heated to reflux (typically 110-140 °C) for 2-4 hours. The reaction should be monitored by TLC for the disappearance of the starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, this compound.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Representative Data of Analogous Compounds

The following tables present representative experimental data for structurally similar quinoline-2-thiol and quinolin-2-one derivatives. This data can serve as a reference for the expected characteristics of this compound.

Table 1: Physical and Spectroscopic Data of Analogous Quinolin-2-ones

| Compound | Molecular Formula | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 7-Methoxy-4-methylquinolin-2(1H)-one | C₁₁H₁₁NO₂ | 245-247 | 11.8 (s, 1H), 7.8 (d, 1H), 6.9 (dd, 1H), 6.8 (d, 1H), 6.1 (s, 1H), 3.8 (s, 3H), 2.4 (s, 3H) | 162.9, 161.4, 150.1, 140.8, 126.9, 117.2, 112.9, 109.8, 98.7, 55.4, 18.7 |

| 3-Methylquinolin-2(1H)-one | C₁₀H₉NO | 225-227 | 12.2 (s, 1H), 7.7 (s, 1H), 7.5 (d, 1H), 7.4 (t, 1H), 7.2 (d, 1H), 7.1 (t, 1H), 2.1 (s, 3H) | 162.7, 138.8, 137.9, 129.5, 128.1, 122.3, 122.1, 120.1, 114.9, 18.1 |

Table 2: Physical and Spectroscopic Data of Analogous Quinoline-2-thiols

| Compound | Molecular Formula | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Quinoline-2-thiol | C₉H₇NS | 160-162 | 13.5 (br s, 1H), 8.0 (d, 1H), 7.7 (d, 1H), 7.6 (t, 1H), 7.4 (d, 1H), 7.3 (t, 1H), 7.2 (d, 1H) | 178.1, 141.2, 138.9, 130.8, 127.9, 126.5, 123.4, 118.2 |

| 4-Methylquinoline-2-thiol | C₁₀H₉NS | 175-177 | 13.4 (br s, 1H), 7.9 (d, 1H), 7.6 (t, 1H), 7.4 (d, 1H), 7.2 (t, 1H), 6.9 (s, 1H), 2.5 (s, 3H) | 177.5, 147.8, 140.1, 130.2, 126.8, 124.9, 123.1, 118.5, 19.2 |

Note: NMR data is typically recorded in DMSO-d₆ and chemical shifts (δ) are reported in parts per million (ppm). The broad singlet observed at high ppm in the ¹H NMR spectra of the thiol and one derivatives corresponds to the N-H proton.

Logical Relationship Diagram

Caption: Key components in the synthesis of this compound.

InChIKey and SMILES for 7-Methoxy-3-methylquinoline-2-thiol.

Audience: Researchers, scientists, and drug development professionals.